2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
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Overview
Description
2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is a complex organic compound that features a cyclopentyl group, a pyrimidinyl group, an oxadiazolyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Formation of the Oxadiazolyl Group: The oxadiazolyl group can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Formation of the Azetidinyl Group: The azetidinyl group can be introduced through the reaction of azetidine with suitable electrophiles.
Coupling Reactions: The final step involves coupling the cyclopentyl group with the previously synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine can be compared with other similar compounds, such as:
Pyrimidinyl Derivatives: Compounds containing pyrimidinyl groups are known for their diverse biological activities.
Oxadiazolyl Derivatives: Oxadiazolyl compounds are studied for their antimicrobial and anticancer properties.
Azetidinyl Derivatives: Azetidinyl compounds are of interest due to their potential therapeutic applications.
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
cyclopentyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(10-4-1-2-5-10)20-8-11(9-20)14-18-13(19-22-14)12-16-6-3-7-17-12/h3,6-7,10-11H,1-2,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZVOTIWYOBOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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